molecular formula C10H10ClNO3 B11982476 2-[N-(2-chlorophenyl)acetamido]acetic acid

2-[N-(2-chlorophenyl)acetamido]acetic acid

Cat. No.: B11982476
M. Wt: 227.64 g/mol
InChI Key: AUTVKOPARNLNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2-chlorophenyl)acetamido]acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group attached to an acetamido moiety, which is further linked to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Base-Catalyzed Method

      Reactants: Benzoyl chloride and acetamide.

      Catalyst: Sodium carbonate or sodium hydroxide.

      Conditions: The reaction is typically carried out at a temperature range of 0-5°C for several hours.

  • Dehydrochlorination Method

      Reactants: Benzoyl chloride and acetic acid.

      Solvent: Dimethylformamide or ethyl acetate.

      Conditions: The reaction mixture is heated to boiling and maintained for 2-6 hours.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.

      Products: Oxidation of the acetamido group can lead to the formation of corresponding carboxylic acids.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere, often at low temperatures.

      Products: Reduction can convert the acetamido group to an amine.

  • Substitution

Scientific Research Applications

2-[N-(2-chlorophenyl)acetamido]acetic acid has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in organic synthesis.
    • Acts as a reagent in the preparation of more complex molecules.
  • Biology

    • Investigated for its potential antimicrobial properties.
    • Studied for its effects on various biological pathways.
  • Medicine

    • Explored for its potential use in drug development.
    • Evaluated for its pharmacological activities, including anti-inflammatory and analgesic effects.
  • Industry

Mechanism of Action

The mechanism of action of 2-[N-(2-chlorophenyl)acetamido]acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroacetanilide

    • Similar structure but lacks the acetic acid group.
    • Used as an intermediate in the synthesis of dyes and pharmaceuticals.
  • N-(2-Chlorophenyl)acetamide

    • Similar structure but lacks the acetic acid group.
    • Employed in organic synthesis and as a precursor for other compounds.

Uniqueness

2-[N-(2-chlorophenyl)acetamido]acetic acid is unique due to the presence of both the acetamido and acetic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-(N-acetyl-2-chloroanilino)acetic acid

InChI

InChI=1S/C10H10ClNO3/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,14,15)

InChI Key

AUTVKOPARNLNSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)C1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.